molecular formula C8H5ClN2O B1407674 1H-Indazole-5-carbonyl chloride CAS No. 1307381-63-0

1H-Indazole-5-carbonyl chloride

Cat. No.: B1407674
CAS No.: 1307381-63-0
M. Wt: 180.59 g/mol
InChI Key: FWAGXQJPKKLZRQ-UHFFFAOYSA-N
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Description

1H-Indazole-5-carbonyl chloride is a chemical compound belonging to the indazole family, which is a class of heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and agrochemicals. The carbonyl chloride functional group in this compound makes it a valuable intermediate in organic synthesis, particularly in the formation of amides and esters.

Mechanism of Action

Target of Action

1H-Indazole-5-carbonyl chloride is a complex compound with potential therapeutic applicationsIndazole derivatives have been found to interact with various targets such asCHK1 and CHK2 kinases and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These targets play a crucial role in the treatment of diseases such as cancer .

Mode of Action

Indazole derivatives are known to inhibit, regulate, and/or modulate their targets, leading to changes in cellular processes . For instance, the activation of the Sphingosine-1 phosphate receptor-1 (S1P1) maintains endothelial barrier integrity, whereas its desensitization induces peripheral blood lymphopenia .

Biochemical Pathways

Indazole derivatives are known to impact a variety of biochemical pathways due to their broad range of chemical and biological properties . For instance, the inhibition of CHK1 and CHK2 kinases can disrupt cell cycle regulation, leading to the death of cancer cells .

Result of Action

Indazole derivatives have been reported to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature, pH, and the presence of other chemicals . .

Preparation Methods

The synthesis of 1H-Indazole-5-carbonyl chloride typically involves the chlorination of 1H-Indazole-5-carboxylic acid. One common method is the reaction of 1H-Indazole-5-carboxylic acid with thionyl chloride (SOCl₂) under reflux conditions. This reaction results in the formation of this compound and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.

Reaction:

1H-Indazole-5-carboxylic acid+SOCl21H-Indazole-5-carbonyl chloride+SO2+HCl\text{1H-Indazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} 1H-Indazole-5-carboxylic acid+SOCl2​→1H-Indazole-5-carbonyl chloride+SO2​+HCl

Industrial production methods for this compound may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1H-Indazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The carbonyl chloride group is highly reactive towards nucleophiles, making it suitable for the synthesis of amides and esters. For example, reacting with an amine results in the formation of an amide.

Reaction:

1H-Indazole-5-carbonyl chloride+RNH21H-Indazole-5-carboxamide+HCl\text{this compound} + \text{RNH}_2 \rightarrow \text{1H-Indazole-5-carboxamide} + \text{HCl} 1H-Indazole-5-carbonyl chloride+RNH2​→1H-Indazole-5-carboxamide+HCl

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 1H-Indazole-5-carboxylic acid and hydrochloric acid.

Reaction:

1H-Indazole-5-carbonyl chloride+H2O1H-Indazole-5-carboxylic acid+HCl\text{this compound} + \text{H}_2\text{O} \rightarrow \text{1H-Indazole-5-carboxylic acid} + \text{HCl} 1H-Indazole-5-carbonyl chloride+H2​O→1H-Indazole-5-carboxylic acid+HCl

    Reduction: Reduction of this compound can lead to the formation of 1H-Indazole-5-methanol.

Reaction:

1H-Indazole-5-carbonyl chloride+LiAlH41H-Indazole-5-methanol+LiCl+AlCl3\text{this compound} + \text{LiAlH}_4 \rightarrow \text{1H-Indazole-5-methanol} + \text{LiCl} + \text{AlCl}_3 1H-Indazole-5-carbonyl chloride+LiAlH4​→1H-Indazole-5-methanol+LiCl+AlCl3​

Comparison with Similar Compounds

1H-Indazole-5-carbonyl chloride can be compared with other similar compounds, such as:

    1H-Indazole-3-carbonyl chloride: Similar in structure but with the carbonyl chloride group at the 3-position instead of the 5-position.

    1H-Indazole-5-carboxylic acid: The precursor to this compound, lacking the reactive carbonyl chloride group.

    1H-Indazole-5-methanol: A reduced form of this compound, with a hydroxyl group instead of the carbonyl chloride group.

The uniqueness of this compound lies in its reactivity as an acylating agent, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1H-indazole-5-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8(12)5-1-2-7-6(3-5)4-10-11-7/h1-4H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGXQJPKKLZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)Cl)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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